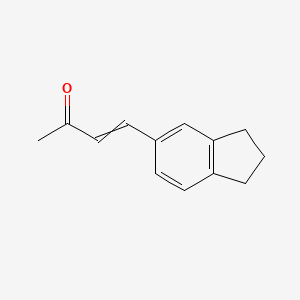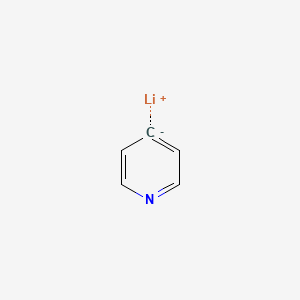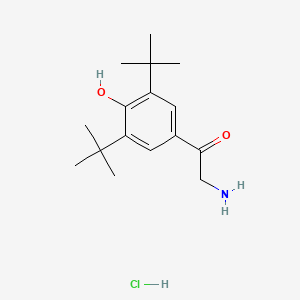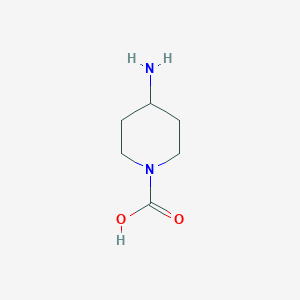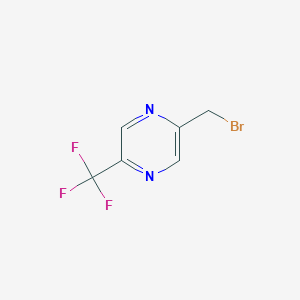
2-(bromomethyl)-5-(trifluoromethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(bromomethyl)-5-(trifluoromethyl)pyrazine: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrazine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of a trifluoromethyl group. One common method is the radical bromination of 2-methyl-5-trifluoromethylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(bromomethyl)-5-(trifluoromethyl)pyrazine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of pyrazine derivatives with a methyl group instead of a bromomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrazines with various functional groups replacing the bromomethyl group.
- Oxidized pyrazine derivatives with higher oxidation states.
- Reduced pyrazine derivatives with a methyl group.
科学的研究の応用
Chemistry: 2-(bromomethyl)-5-(trifluoromethyl)pyrazine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for the development of new therapeutics .
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties for specific industrial applications .
作用機序
The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)pyrazine largely depends on its chemical reactivity and the nature of its substituents. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to various biological effects .
類似化合物との比較
- Pyrazine, 2-methyl-5-(trifluoromethyl)-
- Pyrazine, 2-(chloromethyl)-5-(trifluoromethyl)-
- Pyrazine, 2-(bromomethyl)-3-(trifluoromethyl)-
Comparison: Compared to similar compounds, 2-(bromomethyl)-5-(trifluoromethyl)pyrazine is unique due to the specific positioning of its substituentsThe trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .
特性
分子式 |
C6H4BrF3N2 |
|---|---|
分子量 |
241.01 g/mol |
IUPAC名 |
2-(bromomethyl)-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H4BrF3N2/c7-1-4-2-12-5(3-11-4)6(8,9)10/h2-3H,1H2 |
InChIキー |
YIDPEXUZQRGQFZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




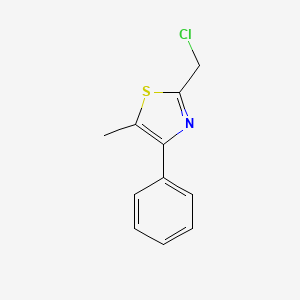
![4-[5-(3-Amino-5-nitrophenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8661346.png)
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B8661353.png)


